Unraveling the Antiviral Mechanism of Enisamium Iodide: A Technical Guide
Unraveling the Antiviral Mechanism of Enisamium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide, an antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections, has demonstrated a broad spectrum of activity against various RNA viruses.[1][2][3][4][5] This technical guide provides an in-depth elucidation of the core mechanism of action of Enisamium iodide, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: A Prodrug Approach to Viral RNA Polymerase Inhibition
The primary antiviral activity of Enisamium iodide is not exerted by the compound itself but by its active metabolite, VR17-04.[6][7][8] Enisamium iodide acts as a prodrug that undergoes hydroxylation in the human body to form VR17-04.[9] This active metabolite directly targets and inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the genomes of many RNA viruses.[1][2][3][5][9][8][10]
By binding to the viral RdRp, VR17-04 effectively halts viral RNA synthesis, thereby preventing the production of new viral particles and curtailing the spread of the infection.[1][10][11][12] This direct inhibition of the viral replication machinery forms the cornerstone of Enisamium iodide's therapeutic effect.
Quantitative Analysis of Antiviral Activity
The inhibitory potency of Enisamium iodide and its active metabolite, VR17-04, has been quantified in various in vitro and cell-based assays against different viruses. The following tables summarize the key efficacy data from published studies.
| Compound | Target | Virus | Assay Type | IC50 / EC90 | Reference |
| Enisamium (FAV00A) | Influenza A Virus Polymerase (FluPol) | Influenza A | In vitro polymerase activity assay | IC50: 46.3 mM | [1] |
| VR17-04 | Influenza A Virus Polymerase (FluPol) | Influenza A | In vitro polymerase activity assay | IC50: 0.84 mM | [1] |
| Enisamium (FAV00A) | SARS-CoV-2 RNA Polymerase (nsp7/8/12) | SARS-CoV-2 | In vitro polymerase activity assay | IC50: 40.7 mM | [1] |
| VR17-04 | SARS-CoV-2 RNA Polymerase (nsp7/8/12) | SARS-CoV-2 | In vitro polymerase activity assay | IC50: 2-3 mM | [1] |
| Enisamium | Influenza A and B Viruses | Influenza A & B | Virus yield reduction assay in dNHBE cells | EC90: 157–439 µM | [4] |
Secondary Mechanisms: Immunomodulatory and Anti-inflammatory Effects
Beyond its direct antiviral action, evidence suggests that Enisamium iodide may also exert immunomodulatory and anti-inflammatory effects, contributing to its overall therapeutic benefit.
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Immunomodulation: Clinical studies have indicated that treatment with Enisamium iodide can lead to an increase in serum interferon levels, which are critical components of the innate immune response to viral infections.[5]
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Anti-inflammatory Action: In vitro studies have shown that Enisamium iodide can reduce the mRNA levels of key pro-inflammatory mediators, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB), as well as pro-inflammatory cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6).[13]
Visualizing the Mechanism and Experimental Workflows
To further clarify the mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided.
Caption: Mechanism of action of Enisamium iodide.
Caption: General experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
The following are summaries of methodologies for key experiments cited in the literature.
In Vitro Influenza Virus RNA Polymerase Activity Assay
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Objective: To determine the direct inhibitory effect of Enisamium iodide and its metabolites on the influenza virus RNA polymerase.
-
Methodology:
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Protein Expression and Purification: The influenza virus polymerase subunits (PA, PB1, and PB2) are expressed and purified.
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Assay Reaction: The purified polymerase complex is incubated with a viral-like RNA template, a radiolabeled nucleotide (e.g., [α-³²P]GTP), and the remaining non-radiolabeled NTPs in the presence of varying concentrations of the test compound (Enisamium iodide or VR17-04).
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Product Analysis: The reaction products (newly synthesized RNA) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
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Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a phosphorimager.
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Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of polymerase activity against the logarithm of the compound concentration.[1]
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Cell-Based Influenza Minigenome Assay
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Objective: To assess the inhibitory effect of Enisamium iodide on influenza virus RNA synthesis within a cellular context.
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Methodology:
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Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in appropriate media.
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Transfection: Cells are co-transfected with plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a viral-like RNA segment encoding a reporter gene (e.g., luciferase) flanked by the viral packaging signals.
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Compound Treatment: Following transfection, the cells are treated with various concentrations of Enisamium iodide.
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Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.
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Data Analysis: The reduction in reporter gene activity in the presence of the compound reflects the inhibition of viral RNA synthesis. IC50 values are then determined.[8]
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Metabolite Identification using Mass Spectrometry
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Objective: To identify the metabolites of Enisamium iodide in biological samples.
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Methodology:
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Sample Collection: Plasma samples are collected from human subjects who have been administered Enisamium iodide.[6]
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Sample Preparation: The plasma samples are processed to extract the drug and its potential metabolites.
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LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the different compounds in the sample and then fragments them to determine their mass-to-charge ratio, allowing for the identification of the parent drug and its metabolites.
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Data Interpretation: The mass spectra are analyzed to identify the chemical structure of the metabolites, such as the hydroxylated form, VR17-04.[6][7]
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Conclusion
Enisamium iodide is a prodrug whose antiviral efficacy is mediated by its active metabolite, VR17-04. The primary mechanism of action is the direct inhibition of the viral RNA-dependent RNA polymerase, a critical enzyme for the replication of a broad range of RNA viruses, including influenza and coronaviruses. This direct antiviral activity is complemented by potential immunomodulatory and anti-inflammatory effects. The quantitative data from in vitro and cell-based assays, along with findings from clinical trials, provide a robust body of evidence for the mechanism of action of Enisamium iodide, supporting its role as a valuable therapeutic agent for the treatment of acute respiratory viral infections.
References
- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farmak has completed study of mechanism of antiviral effect of enisamium iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]
- 3. What is Enisamium iodide used for? [synapse.patsnap.com]
- 4. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longhaulwiki.com [longhaulwiki.com]
- 6. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ichgcp.net [ichgcp.net]
- 13. [The mechanisms of anti-inflammatory action of enisamium iodide] - PubMed [pubmed.ncbi.nlm.nih.gov]
